

An In-depth Technical Guide to 4-Bromosalicylaldehyde: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzaldehyde

Cat. No.: B134324

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromosalicylaldehyde, a key intermediate in organic synthesis and pharmaceutical research. Detailed experimental protocols for its synthesis and derivatization are presented, alongside visualizations of relevant synthetic and biological pathways to support researchers in their laboratory work and drug discovery efforts.

Core Properties of 4-Bromosalicylaldehyde

4-Bromosalicylaldehyde, systematically named **4-bromo-2-hydroxybenzaldehyde**, is a substituted aromatic aldehyde. Its utility in organic synthesis is significant, serving as a building block for more complex molecules, including Schiff bases and heterocyclic compounds. It has been identified as a potential precursor in the synthesis of γ -secretase modulators, which are of interest in the research of neurodegenerative diseases.^[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Bromosalicylaldehyde are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-bromo-2-hydroxybenzaldehyde
Synonyms	4-Bromosalicylaldehyde, 2-Hydroxy-4-bromobenzaldehyde
CAS Number	22532-62-3[2]
Molecular Formula	C ₇ H ₅ BrO ₂ [2][3]
SMILES	<chem>C1=CC(=C(C=C1Br)O)C=O</chem>
InChI Key	HXTWKHXDFATMSP-UHFFFAOYSA-N

Table 2: Physicochemical Data

Property	Value
Molecular Weight	201.02 g/mol
Appearance	White to light yellow or light orange powder/crystal
Melting Point	50-54 °C[1][4]
Boiling Point	256.2 °C (at 760 mmHg)[5]; 48-52 °C (at 0.04 Torr)[1][4]
Solubility	Soluble in methanol[1][4]
Density (Predicted)	1.737 ± 0.06 g/cm ³ [1]
Flash Point	> 110 °C (> 230 °F)[6]
pKa (Predicted)	7.21 ± 0.10[1]

Spectral Data

As of the latest literature review, publicly accessible experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for 4-Bromosalicylaldehyde are not readily

available. Researchers are advised to acquire and interpret their own spectral data for rigorous characterization of this compound.

Based on the structure and data from its isomers (e.g., 3-bromosalicylaldehyde and 5-bromosalicylaldehyde), the following spectral characteristics can be anticipated:

- ^1H NMR: Signals corresponding to the aldehydic proton (likely a singlet around 9.8 ppm), the phenolic hydroxyl proton (a broad singlet, chemical shift can vary), and three aromatic protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
- ^{13}C NMR: Resonances for the aldehydic carbonyl carbon (typically >190 ppm), and six distinct aromatic carbons, including those bonded to the hydroxyl, bromo, and aldehyde groups, as well as the unsubstituted carbons.
- IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol (broad, $\sim 3100\text{--}3400\text{ cm}^{-1}$), the C=O stretch of the aldehyde ($\sim 1660\text{ cm}^{-1}$), and C-Br stretching vibrations.
- Mass Spectrometry: A molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine isotopes (^{79}Br and ^{81}Br).

Experimental Protocols

Detailed methodologies for the synthesis of 4-Bromosalicylaldehyde and its subsequent use in the formation of Schiff bases are outlined below.

Synthesis of Bromosalicylaldehydes via Ortho-formylation

While a specific protocol for the synthesis of 4-Bromosalicylaldehyde is not widely published, a general and efficient method for the regioselective ortho-formylation of phenols can be adapted. The following procedure for the synthesis of 3-bromosalicylaldehyde from 2-bromophenol serves as a representative example.

Materials:

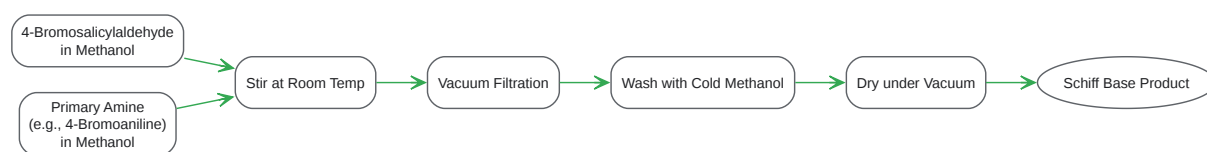
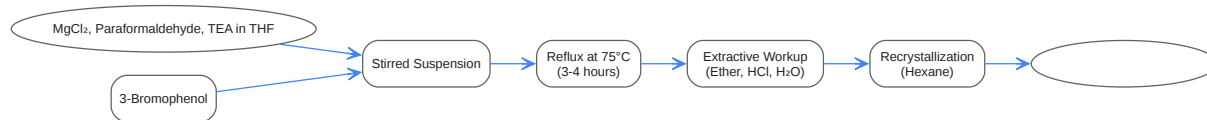
- Anhydrous magnesium chloride (MgCl_2)

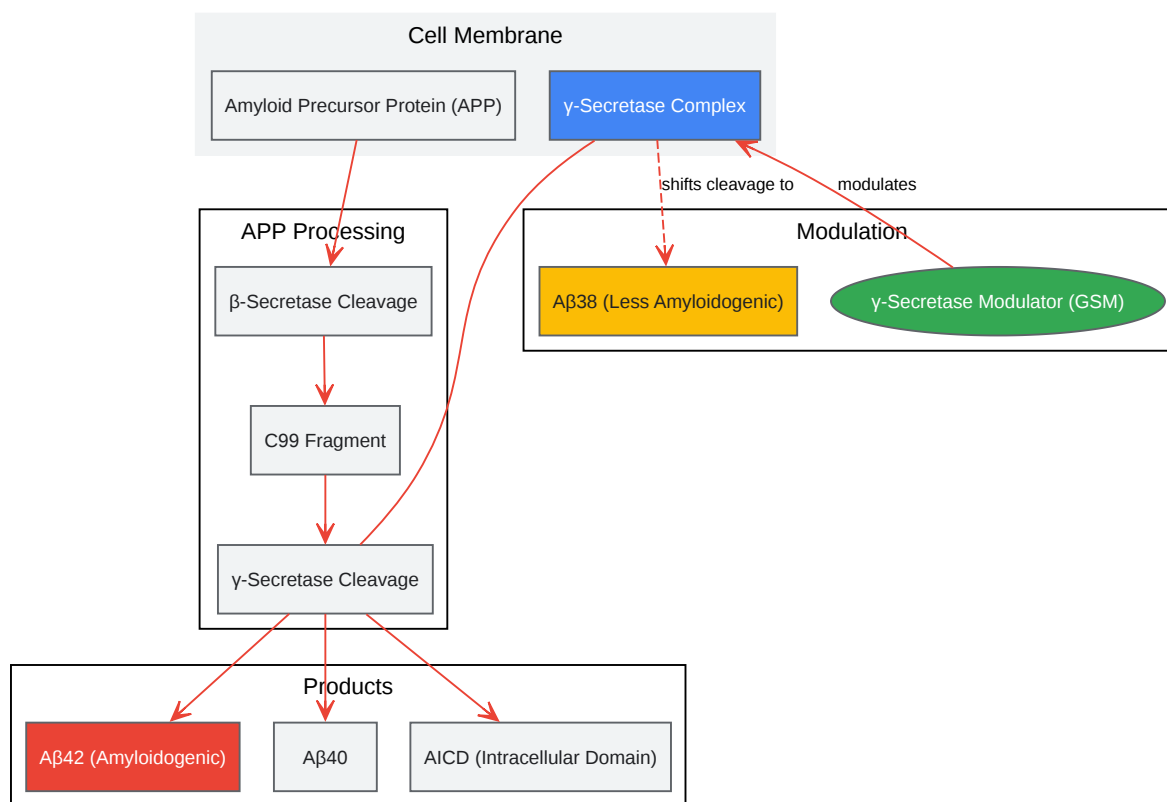
- Paraformaldehyde
- Triethylamine (TEA)
- Anhydrous tetrahydrofuran (THF)
- 2-Bromophenol (or 3-bromophenol for the synthesis of 4-bromosalicylaldehyde)
- 1 N Hydrochloric acid (HCl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
- Charge the flask with anhydrous MgCl_2 (1.05 eq.), paraformaldehyde (1.5 eq.), and anhydrous THF.
- Add triethylamine (1.05 eq.) dropwise to the stirred suspension.
- Add the corresponding bromophenol (1.0 eq.) dropwise to the mixture.
- Heat the reaction mixture to reflux (approximately 75 °C) and maintain for 3-4 hours under an argon atmosphere.
- Cool the reaction mixture to room temperature and add diethyl ether.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 N HCl (3 times) and water (3 times).
- Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purify the product by recrystallization, typically from hexane, to obtain the bromosalicylaldehyde.





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